

Chirality and optical rotation of tetrahydrofurfurylamine

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Compound of Interest

Compound Name: (R)-(-)-Tetrahydrofurfurylamine

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An In-depth Technical Guide on the Chirality and Optical Rotation of Tetrahydrofurfurylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemical properties of tetrahydrofurfurylamine, focusing on its chirality and the resulting optical rotation of its enantiomers.

Introduction to Chirality and Optical Activity

Chirality is a fundamental concept in stereochemistry, referring to a geometric property of a molecule that is non-superimposable on its mirror image.^{[1][2]} Much like a pair of human hands, these mirror-image molecules, known as enantiomers, are identical in their atomic connectivity but differ in the three-dimensional arrangement of their atoms.^{[1][2]} A key physical property that distinguishes enantiomers is their optical activity: the ability to rotate the plane of plane-polarized light.^{[2][3]}

When a beam of plane-polarized light passes through a solution containing a chiral compound, the plane of polarization is rotated.^{[3][4]} Enantiomers rotate the plane of polarized light by equal magnitudes but in opposite directions.^{[4][5]}

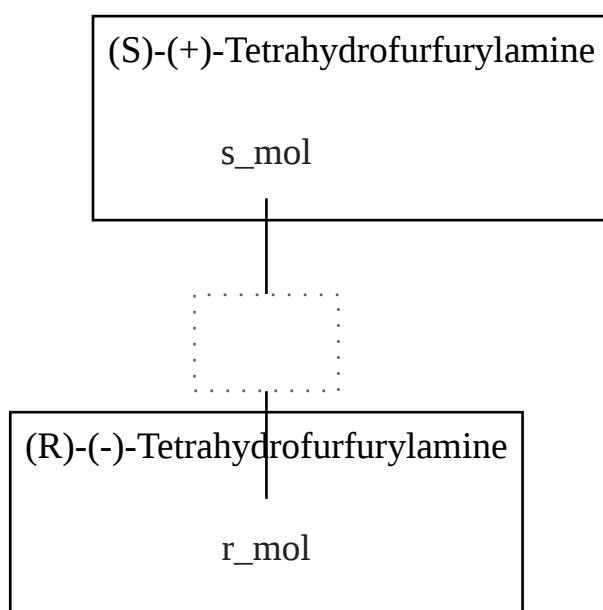
- **Dextrorotatory:** The enantiomer that rotates the plane of light clockwise is designated as (+) or (d).

- Levorotatory: The enantiomer that rotates the plane of light counterclockwise is designated as (-) or (l).[3]

A 50:50 mixture of two enantiomers, known as a racemic mixture, exhibits no net optical activity because the rotations of the individual enantiomers cancel each other out.[4] The R/S notation, determined by the Cahn-Ingold-Prelog priority rules, describes the absolute configuration of a stereocenter, but it does not directly correlate with the direction of optical rotation.[3][6]

The Enantiomers of Tetrahydrofurfurylamine

Tetrahydrofurfurylamine possesses a single stereocenter at the C2 position of the tetrahydrofuran ring, where the aminomethyl group is attached. This gives rise to two enantiomers: (R)-tetrahydrofurfurylamine and (S)-tetrahydrofurfurylamine.



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Figure 1: Enantiomers of Tetrahydrofurfurylamine.

Optical Rotation Data

The specific rotation ($[\alpha]$) is a standardized measure of a compound's optical activity. It is defined as the observed angle of rotation (α) for a solution with a concentration of 1 g/mL in a 1 decimeter (dm) path length tube.[5][7] The specific rotation is typically measured at a specific

temperature (e.g., 20°C) and wavelength (e.g., the sodium D-line at 589 nm), denoted as $[\alpha]_{\text{D}20}$.

The table below summarizes the reported specific rotation values for the enantiomers of tetrahydrofurfurylamine.

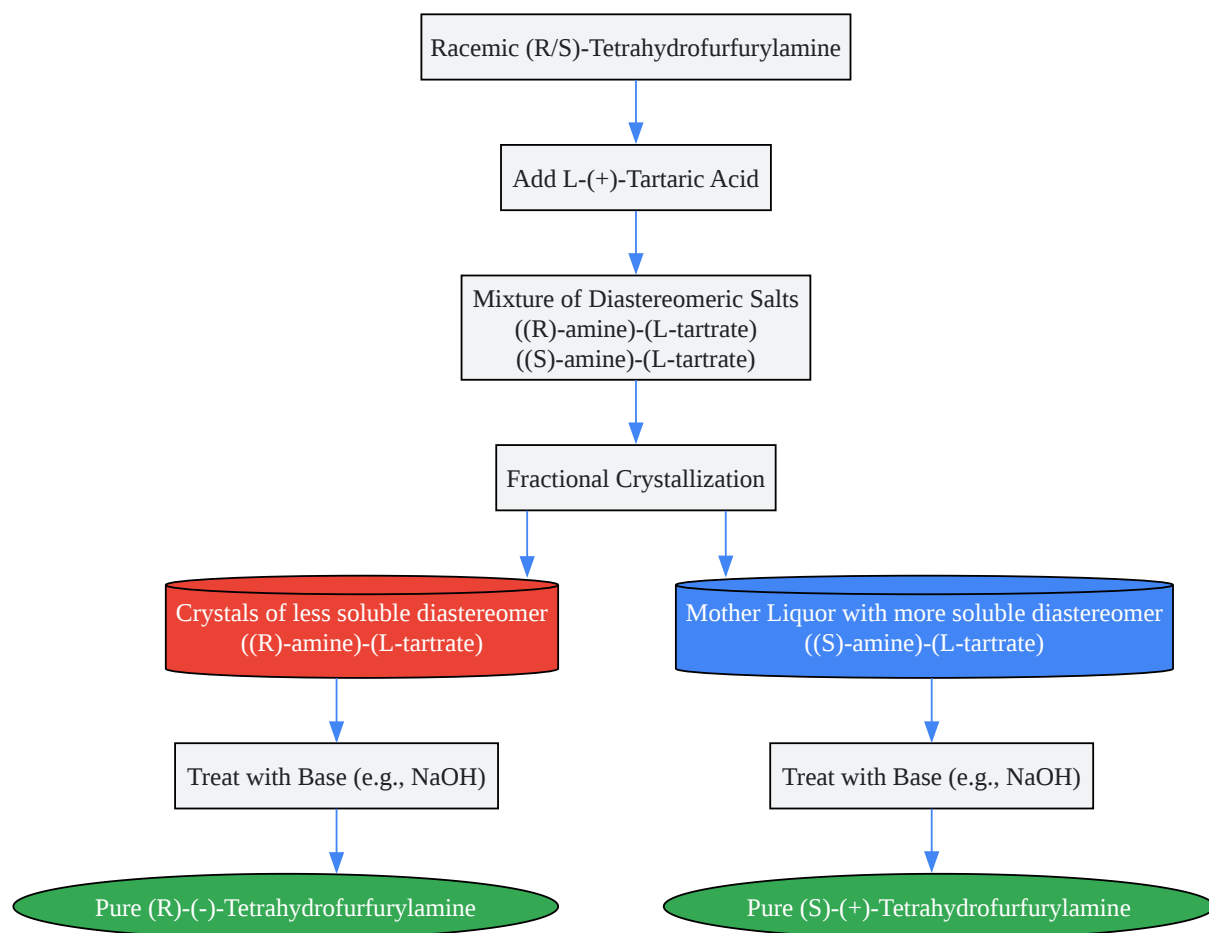
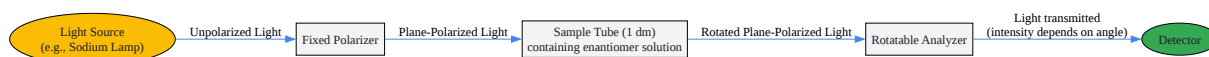
Enantiomer	Specific Rotation ($[\alpha]_{\text{D}20}$)	Conditions	Reference(s)
(S)-(+)-Tetrahydrofurfurylamine	+12°	c = 2 in chloroform	[8][9]
(S)-(+)-Tetrahydrofurfurylamine	+13.5°	c = 4 in methanol	[9]
(R)-(-)-Tetrahydrofurfurylamine	-12° (inferred)	c = 2 in chloroform	[4][5]

Note: The value for **(R)-(-)-tetrahydrofurfurylamine** is inferred based on the principle that enantiomers have equal and opposite optical rotations.[4][5]

Experimental Protocols

Measurement of Optical Rotation

The determination of a compound's specific rotation is performed using a polarimeter.



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